GW870086 - 827319-43-7

GW870086

Catalog Number: EVT-269213
CAS Number: 827319-43-7
Molecular Formula: C31H39F2NO6
Molecular Weight: 559.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GW870086 is a synthetic glucocorticoid receptor (GR) agonist, meticulously designed to selectively activate specific GR pathways []. It belongs to the class of selective glucocorticoid receptor agonists (SEGRAs) []. Unlike traditional glucocorticoids, SEGRAs primarily promote GR transrepression, associated with anti-inflammatory effects, while minimizing transactivation, linked to side effects []. This selectivity positions GW870086 as a potentially valuable tool for investigating GR signaling and developing novel anti-inflammatory therapies with improved safety profiles [].

Chemical Reactions Analysis

Furthermore, GW870086 exhibits partial agonist activity on GR-mediated transcription, varying in its effects on different glucocorticoid-responsive genes [, ]. This partial agonism, in contrast to the full agonism of traditional glucocorticoids, contributes to its unique pharmacological profile [, ].

Inflammation and Immunology Research:

  • Investigating Glucocorticoid Resistance: GW870086 has been utilized to explore cytokine-induced glucocorticoid resistance, a phenomenon observed in conditions like asthma [, ]. Its unique pharmacological profile allows researchers to dissect the complexities of GR signaling in inflammatory contexts and identify potential strategies to overcome glucocorticoid resistance [, ].

  • Profiling Gene Expression Changes: GW870086 has been employed in gene expression profiling studies to elucidate its distinct transcriptional regulatory effects compared to traditional glucocorticoids []. These studies contribute to understanding the selective modulation of GR pathways and its implications for anti-inflammatory responses [].

Respiratory System Research:

  • Assessing Effects on Airway Cells and Asthma Models: Research has investigated the effects of GW870086 on airway epithelial and smooth muscle cells, key players in asthma pathogenesis [, ]. Studies using in vitro and in vivo asthma models have provided insights into its anti-inflammatory potential and its interaction with other asthma medications like long-acting β2-adrenoceptor agonists (LABAs) [, ].

  • Evaluating Potential as a Novel Asthma Therapy: Although preclinical studies showed promise, clinical trials evaluating GW870086 as a treatment for asthma have yielded mixed results [, ]. While some studies indicated potential efficacy, others did not demonstrate significant improvements compared to placebo [, ]. Further research is needed to determine its clinical utility in asthma management [].

Ocular Research:

  • Studying Effects on the Trabecular Meshwork: GW870086 has been used to investigate its effects on the trabecular meshwork, a critical tissue involved in regulating intraocular pressure []. Understanding its influence on trabecular meshwork cells provides insights into its potential for treating ocular hypertension and glaucoma, a known side effect of traditional glucocorticoids [].

Dexamethasone

Compound Description: Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It exerts its effects by binding to the glucocorticoid receptor (GR), modulating gene expression. Dexamethasone is commonly used as a reference compound for comparing the pharmacological profiles of novel glucocorticoids. [, , , , , , , , , , ]

Relevance: Dexamethasone serves as a benchmark for evaluating the efficacy and safety profile of GW870086. Studies have shown that both compounds share similarities in their ability to increase fibronectin and myocilin secretion, although GW870086 demonstrates a distinct effect on matrix degradation enzymes, suggesting a potentially different impact on conventional outflow homeostasis. [] Additionally, dexamethasone's activity on gene transactivation and its role in cytokine-induced glucocorticoid resistance are used as comparative points for understanding the unique pharmacological profile of GW870086. [, , ]

Prednisolone

Compound Description: Prednisolone is a synthetic glucocorticoid exhibiting anti-inflammatory and immunosuppressive activities. Like other glucocorticoids, it acts by binding to the glucocorticoid receptor, influencing gene expression and mediating various physiological responses. Prednisolone is widely used in clinical practice for its therapeutic benefits in inflammatory and autoimmune conditions. [, , ]

Relevance: Prednisolone is another traditional glucocorticoid used as a comparator to GW870086 in understanding the novel compound's effects on trabecular meshwork cells and outflow pathway. While both compounds share similarities in increasing fibronectin and myocilin secretion, GW870086's influence on matrix degradation enzymes sets it apart from prednisolone, suggesting potential differences in their impact on ocular health. []

Fluticasone Propionate

Compound Description: Fluticasone propionate is a synthetic glucocorticoid widely prescribed as an inhaled corticosteroid for treating inflammatory respiratory conditions like asthma. It demonstrates potent anti-inflammatory effects by binding to the glucocorticoid receptor and modulating gene expression to suppress inflammatory mediators. [, , ]

Relevance: Fluticasone propionate is used as a comparator to GW870086 in evaluating the novel compound's anti-inflammatory efficacy and its ability to repress cytokine release. Studies have shown that GW870086 exhibits comparable anti-inflammatory efficacy to fluticasone propionate in experimental models. [] Additionally, the differing effects of GW870086 and fluticasone propionate on glucocorticoid receptor transactivation highlight the unique pharmacological profile of GW870086. [, , ]

Budesonide

Compound Description: Budesonide is a potent synthetic glucocorticoid used to treat inflammatory conditions, particularly those affecting the respiratory and gastrointestinal systems. It demonstrates a high affinity for the glucocorticoid receptor, leading to the modulation of gene expression and suppression of inflammatory processes. [, ]

Relevance: Budesonide, like fluticasone propionate, serves as a comparator to understand GW870086's interaction with the glucocorticoid receptor and its impact on gene transcription. Studies utilizing a 2×GRE reporter assay indicate that while both budesonide and GW870086 can drive glucocorticoid-dependent transcription, they display distinct responses to TNFα-induced resistance, providing further evidence of GW870086's unique pharmacological characteristics. [, ]

Des-Ciclesonide (Desisobutyryl-Ciclesonide)

Compound Description: Des-Ciclesonide, also known as desisobutyryl-ciclesonide, is the active metabolite of ciclesonide, another inhaled corticosteroid used for treating asthma and other respiratory conditions. It binds to the glucocorticoid receptor and exhibits anti-inflammatory properties by modulating gene expression. [, , ]

Relevance: Des-Ciclesonide serves as a point of comparison to GW870086 in investigations of glucocorticoid receptor agonism and its impact on gene expression. Studies employing a 2×GRE reporter system have revealed that both des-ciclesonide and GW870086 act as partial agonists at the glucocorticoid receptor, demonstrating lower intrinsic activities compared to full agonists like dexamethasone. [, ] These findings highlight the nuanced activity of GW870086 on glucocorticoid receptor-mediated signaling pathways.

GSK9027

Compound Description: GSK9027 is a non-steroidal selective glucocorticoid receptor agonist (SEGRA). It exhibits anti-inflammatory activity by binding to and activating the glucocorticoid receptor. Unlike traditional glucocorticoids, GSK9027 is designed to preferentially induce transrepression with minimal transactivation, aiming for a better safety profile. [, , ]

Relevance: GSK9027, as a non-steroidal SEGRA, provides a valuable comparison point for understanding the pharmacological profile of GW870086, which is also classified as a SEGRA. Studies comparing their effects on gene transcription and response to TNFα-induced resistance highlight the potential of SEGRAs like GW870086 in achieving anti-inflammatory efficacy with potentially fewer side effects compared to traditional glucocorticoids. [, , ]

RU24858

Compound Description: RU24858 is a selective glucocorticoid receptor agonist (SEGRA) known for its ability to dissociate the transactivation and transrepression functions of the glucocorticoid receptor. It primarily exerts its effects through transrepression, aiming to achieve anti-inflammatory benefits while minimizing side effects associated with transactivation. [, ]

Relevance: RU24858, similar to GSK9027, provides a valuable comparison to GW870086 in understanding the potential for dissociating the beneficial and adverse effects of glucocorticoid receptor modulation. Studies comparing their activities on the 2×GRE reporter system and their responses to TNFα-induced resistance further contribute to the understanding of SEGRAs like GW870086 and their potential as safer alternatives to traditional glucocorticoids. [, ]

Mifepristone

Compound Description: Mifepristone, also known as RU-486, is a synthetic steroid with anti-progestogenic and anti-glucocorticoid properties. It acts as a competitive antagonist at both progesterone and glucocorticoid receptors. Mifepristone is used in various clinical applications, including medication abortion and emergency contraception. []

Relevance: Mifepristone, with its known antagonistic activity at the glucocorticoid receptor, provides a contrasting point of reference for understanding the agonistic activity of GW870086 at the same receptor. Studies utilizing a 2×GRE reporter system demonstrate that while mifepristone antagonizes glucocorticoid receptor-mediated gene transcription, GW870086 acts as a partial agonist, highlighting the distinct mechanisms of action between these two compounds. []

ORG 34517

Compound Description: ORG 34517 is a selective glucocorticoid receptor agonist (SEGRA) designed to exhibit a better safety profile compared to traditional glucocorticoids. It displays potent anti-inflammatory effects but with reduced impact on glucocorticoid-induced side effects. []

Relevance: Similar to other SEGRAs like GSK9027 and RU24858, ORG 34517 serves as a valuable comparison to GW870086 in understanding the potential for developing safer glucocorticoid therapies. By comparing their effects on gene expression and responses to inflammatory stimuli, researchers gain insights into the pharmacological profile and therapeutic potential of novel SEGRAs like GW870086. []

Formoterol

Compound Description: Formoterol is a long-acting β2-adrenergic agonist (LABA) widely prescribed as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It relaxes airway smooth muscle by stimulating β2-adrenergic receptors, leading to bronchodilation and improved airflow. [, ]

Relevance: Although not structurally related, Formoterol plays a significant role in the research surrounding GW870086, particularly in the context of overcoming glucocorticoid resistance. Studies have shown that formoterol can enhance glucocorticoid receptor-mediated gene transcription and, notably, can reverse the TNFα-induced resistance observed with various glucocorticoids, including GW870086. [, ] This finding highlights the potential for combining GW870086 with a LABA like formoterol to enhance its therapeutic efficacy in conditions characterized by glucocorticoid resistance.

Indacaterol

Compound Description: Indacaterol is an ultra-long-acting β2-adrenoceptor agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD). It provides sustained bronchodilation by stimulating β2-adrenoceptors in the airways, leading to improved airflow and reduced symptoms. []

Relevance: Indacaterol, like formoterol, is investigated alongside GW870086 to understand its potential in enhancing glucocorticoid-dependent gene transcription. Research suggests that indacaterol can augment the expression of certain glucocorticoid-induced genes, although this effect may vary depending on the specific gene and the intrinsic activity of the glucocorticoid used. [] These findings underscore the complex interplay between β2-adrenoceptor agonists and glucocorticoids like GW870086 in modulating gene expression and highlight potential therapeutic strategies for maximizing their efficacy in respiratory diseases.

Properties

CAS Number

827319-43-7

Product Name

Androsta-1,4-diene-17-carboxylic acid, 6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(((2,2,3,3-tetramethylcyclopropyl)carbonyl)oxy)-, cyanomethyl ester, (6alpha,11beta,16alpha,17alpha)-

IUPAC Name

cyanomethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3-tetramethylcyclopropanecarbonyl)oxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate

Molecular Formula

C31H39F2NO6

Molecular Weight

559.6 g/mol

InChI

InChI=1S/C31H39F2NO6/c1-16-12-18-19-14-21(32)20-13-17(35)8-9-28(20,6)30(19,33)22(36)15-29(18,7)31(16,25(38)39-11-10-34)40-24(37)23-26(2,3)27(23,4)5/h8-9,13,16,18-19,21-23,36H,11-12,14-15H2,1-7H3/t16-,18+,19+,21+,22+,28+,29+,30+,31+/m1/s1

InChI Key

WUBKGTSFJSEIEM-NSHBDUGJSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F

Solubility

Soluble in DMSO

Synonyms

GW-870086; GW-870086X; 870086; GW870086; GW870086X; GW 870086; GW 870086X

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.